molecular formula C29H28N2O4 B11126605 1-[4-(Hexyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Hexyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126605
M. Wt: 468.5 g/mol
InChI Key: DLEFWKJSFDVJOV-UHFFFAOYSA-N
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Description

1-[4-(Hexyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 1-[4-(Hexyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of a Buchwald–Hartwig cross-coupling reaction. This reaction employs bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine and 2-bromothiophene in the presence of tris(dibenzylideneacetone)dipalladium(0), tri-tert-butyl phosphine, and sodium tert-butanolate .

Chemical Reactions Analysis

1-[4-(Hexyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Hexyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-[4-(Hexyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H28N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H28N2O4/c1-3-4-5-8-17-34-21-13-11-20(12-14-21)26-25-27(32)22-9-6-7-10-23(22)35-28(25)29(33)31(26)24-18-19(2)15-16-30-24/h6-7,9-16,18,26H,3-5,8,17H2,1-2H3

InChI Key

DLEFWKJSFDVJOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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